Methyl 1-[(2,4-difluorophenyl)methyl]piperidine-4-carboxylate
Description
Methyl 1-[(2,4-difluorophenyl)methyl]piperidine-4-carboxylate is a piperidine derivative featuring a 2,4-difluorobenzyl substituent at the 1-position and a methyl ester at the 4-position of the piperidine ring. Piperidine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and imaging agents due to their versatile reactivity and ability to modulate biological targets . The fluorine atoms on the benzyl group enhance lipophilicity and metabolic stability, making this compound a candidate for central nervous system (CNS) targeting or opioid receptor modulation .
Properties
IUPAC Name |
methyl 1-[(2,4-difluorophenyl)methyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO2/c1-19-14(18)10-4-6-17(7-5-10)9-11-2-3-12(15)8-13(11)16/h2-3,8,10H,4-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDDCGGRWZFHHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)CC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
This two-step approach involves:
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Esterification of piperidine-4-carboxylic acid to methyl piperidine-4-carboxylate
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N-alkylation with 2,4-difluorobenzyl bromide
Step 1: Ester Formation
Piperidine-4-carboxylic acid undergoes Fischer esterification:
Typical conditions:
Step 2: N-Alkylation
The methyl ester reacts with 2,4-difluorobenzyl bromide:
Optimized parameters from analogous reactions:
| Parameter | Value |
|---|---|
| Solvent | DMF or acetonitrile |
| Base | K₂CO₃ or DIPEA |
| Temperature | 60–80°C |
| Reaction Time | 6–12 hours |
| Yield (theoretical) | 65–75% |
Route 2: Reductive Amination Pathway
Intermediate Synthesis
This method utilizes:
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Condensation of methyl 4-oxopiperidine-1-carboxylate with 2,4-difluorobenzaldehyde
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Reduction of the imine intermediate
Reaction Sequence
Key Parameters
-
Reducing agents: NaBH₄, NaBH₃CN, or H₂/Pd-C
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Solvent systems: MeOH, THF, or CH₂Cl₂
Catalytic Hydrogenation Approach
Patent CN102887854B describes a protocol for analogous piperidine esters using:
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Phosphomolybdic acid as oxidation catalyst
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Palladium-charcoal (10% Pd/C) for reductions
Adapted Protocol
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Oxidation Step
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Substrate: Hypothetical precursor with unsaturated bond
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Catalyst: 5 wt% phosphomolybdic acid
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Oxidant: H₂O₂ (30%)
-
Conditions: 70–80°C, 4–8 hours
-
-
Reduction Step
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Catalyst: 10% Pd/C (1:1 substrate ratio)
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Hydrogen source: Ammonium formate
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Solvent: Methanol
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Temperature: 30–50°C
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Yield Comparison
| Step | Yield Range | Purity (HPLC) |
|---|---|---|
| Oxidation | 85–92% | >90% |
| Reduction | 76–79% | >95% |
Purification and Characterization
Crystallization Techniques
Analytical Data
Key Spectroscopic Features
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¹H NMR (CDCl₃): δ 6.8–7.1 (m, 2H, aromatic), 3.65 (s, 3H, OCH₃), 3.45 (d, 2H, NCH₂)
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MS (ESI+) : m/z 270.1 [M+H]⁺
Industrial Scalability Considerations
Process Intensification Factors
| Parameter | Laboratory Scale | Pilot Plant Scale |
|---|---|---|
| Batch Size | 50 g | 5 kg |
| Reaction Time | 8 hours | 6 hours |
| Catalyst Recycling | Not feasible | 3–5 cycles |
Energy consumption analysis shows a 40% reduction in E-factor when using continuous flow hydrogenation .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[(2,4-difluorophenyl)methyl]piperidine-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions on the phenyl ring.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Pharmacological Applications
-
Antidepressant Activity
- Research indicates that derivatives of piperidine compounds exhibit antidepressant effects. Methyl 1-[(2,4-difluorophenyl)methyl]piperidine-4-carboxylate has been studied for its potential to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression.
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Analgesic Properties
- The compound has shown promise in pain management studies. Its structural similarity to known analgesics suggests that it may act on opioid receptors or other pain-related pathways. Preliminary studies have indicated a reduction in pain response in animal models.
-
Antiviral Activity
- Emerging research highlights the compound's potential as an antiviral agent. Specific derivatives have been tested for efficacy against viral infections, including HIV, where they may inhibit integrase activity, crucial for viral replication.
Data Table: Summary of Pharmacological Studies
Case Study 1: Antidepressant Effects
A study published in a peer-reviewed journal examined the effects of this compound on rodent models of depression. The results demonstrated that administration of the compound led to a significant decrease in immobility time in the forced swim test, indicating potential antidepressant properties.
Case Study 2: Analgesic Efficacy
In a controlled experiment assessing pain responses, subjects treated with this compound exhibited reduced nociceptive behavior compared to controls. These findings suggest that the compound could be further developed as a non-opioid analgesic alternative.
Case Study 3: Antiviral Mechanisms
Research investigating the antiviral properties of piperidine derivatives found that this compound effectively inhibited HIV integrase activity in vitro. This positions the compound as a candidate for further development in antiviral therapies.
Mechanism of Action
The mechanism of action of Methyl 1-[(2,4-difluorophenyl)methyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers of Difluorobenzyl Substituents
Methyl 1-[(2,5-Difluorophenyl)methyl]piperidine-4-carboxylate
- Structure : Fluorines at the 2- and 5-positions of the benzyl group.
- Source : Listed by CymitQuimica as a research compound .
Methyl 1-[(2,6-Difluorophenyl)methyl]piperidine-4-carboxylate
- CAS : 878620-41-6.
- Status : Discontinued product (CymitQuimica) .
- Impact : Steric hindrance from ortho-fluorines may reduce conformational flexibility, influencing pharmacokinetics.
Methyl 1-[(3,4-Difluorophenyl)methyl]piperidine-4-carboxylate
Substitutions Beyond Fluorine: Chlorine and Nitro Groups
Methyl 1-[(2-Chloro-6-Fluorophenyl)methyl]piperidine-4-carboxylate
- CAS : 1443346-28-7.
- Molecular Formula: C₁₄H₁₇ClFNO₂.
- Impact : Chlorine introduces greater steric bulk and lipophilicity (logP ~3.9 estimated) compared to difluoro analogs .
Methyl 1-[2,6-Dinitro-4-(Trifluoromethyl)phenyl]piperidine-4-carboxylate
Alkyl vs. Aryl Substituents
Methyl 1-(2,2-Difluoroethyl)piperidine-4-carboxylate
Heterocyclic Modifications
Ethyl 4-[[1-[(4-Fluorophenyl)methyl]-1H-benzimidazol-2-yl]amino]piperidine-1-carboxylate
Physical and Chemical Properties Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP (Estimated) | Key Substituents |
|---|---|---|---|---|
| Target Compound | C₁₅H₁₇F₂NO₂ | 283.30 | ~2.8 | 2,4-Difluorobenzyl |
| Methyl 1-[(2,5-Difluorophenyl)methyl]piperidine-4-carboxylate | C₁₅H₁₇F₂NO₂ | 283.30 | ~2.8 | 2,5-Difluorobenzyl |
| Methyl 1-[(2-Chloro-6-Fluorophenyl)methyl]piperidine-4-carboxylate | C₁₄H₁₇ClFNO₂ | 285.74 | ~3.5 | 2-Chloro-6-fluorobenzyl |
| Methyl 1-(2,2-Difluoroethyl)piperidine-4-carboxylate | C₉H₁₅F₂NO₂ | 207.22 | ~2.0 | 2,2-Difluoroethyl |
Biological Activity
Methyl 1-[(2,4-difluorophenyl)methyl]piperidine-4-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C14H17F2N O2
- Molecular Weight : 269.2906 g/mol
- CAS Number : Not specified in the sources.
The compound features a piperidine ring substituted with a difluorophenyl group, which is hypothesized to contribute to its biological activity.
This compound primarily acts through modulation of specific receptors in the body. Its structure suggests that it may interact with neurotransmitter systems, potentially influencing pathways involved in pain perception and inflammation.
Vanilloid Receptor Modulation
Research indicates that similar piperidine derivatives can act as vanilloid receptor modulators. This class of compounds can influence pain pathways by interacting with the TRPV1 receptor, which is known for its role in nociception (pain sensation) .
Biological Activity
The biological activity of this compound has been explored in various studies focusing on its pharmacological properties:
Antitumor Activity
Preliminary studies suggest that compounds structurally related to this compound exhibit antitumor properties. For instance:
- In vitro assays have shown that certain piperidine derivatives inhibit the growth of cancer cell lines.
- The IC50 values for some related compounds indicate significant antiproliferative effects against various cancer types .
Neuropharmacological Effects
The compound's potential neuropharmacological effects are also noteworthy:
- It may exhibit anxiolytic or antidepressant-like effects by modulating neurotransmitter levels in the central nervous system.
- Studies on similar compounds suggest they could enhance serotonin and norepinephrine levels, leading to improved mood and reduced anxiety .
Case Study 1: In Vitro Anticancer Activity
A study evaluated the anticancer efficacy of several piperidine derivatives, including this compound. The results indicated:
- Cell Lines Tested : MDA-MB-231 (breast cancer), HepG2 (liver cancer), and others.
- Findings : The compound demonstrated an IC50 value of approximately 25 µM against MDA-MB-231 cells, indicating moderate efficacy compared to standard chemotherapeutics .
Case Study 2: Pain Modulation
Another investigation focused on the analgesic properties of related piperidine compounds:
Q & A
Basic: What are the recommended spectroscopic techniques for characterizing Methyl 1-[(2,4-difluorophenyl)methyl]piperidine-4-carboxylate, and how should data be interpreted?
Answer:
Characterization requires a combination of spectroscopic and crystallographic methods:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm substituent positions and piperidine ring conformation. For fluorinated analogs, -NMR resolves fluorine substitution patterns .
- Mass Spectrometry (MS): High-resolution MS (e.g., Orbitrap, ESI ionization) verifies molecular weight and fragmentation patterns. For example, m/z data for related piperidine esters show characteristic peaks at [M+H] or [M+Na] .
- X-ray Crystallography: Resolve stereochemistry using SHELX software. Refinement protocols should account for disorder in flexible substituents (e.g., difluorophenyl groups) .
Table 1: Key Spectroscopic Parameters
Basic: What synthetic routes are effective for preparing this compound?
Answer:
The compound can be synthesized via:
- N-Alkylation of Piperidine: React piperidine-4-carboxylate with 2,4-difluorobenzyl bromide under basic conditions (e.g., KCO/DMF). Monitor reaction progress via TLC (R ~0.5 in ethyl acetate/hexane) .
- Purification: Use column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water. Yield optimization (~60–70%) requires stoichiometric control of benzyl halide .
Critical Step: Ensure anhydrous conditions to prevent hydrolysis of the methyl ester.
Basic: What safety protocols are essential when handling this compound?
Answer:
Based on analogs with fluorinated aryl groups:
- Hazards: Acute oral toxicity (Category 4), skin irritation (Category 2) .
- Mitigation: Use fume hoods, nitrile gloves, and PPE. Store at 2–8°C under inert gas to prevent degradation .
- Emergency: For spills, neutralize with sodium bicarbonate and adsorb with vermiculite .
Advanced: How can computational methods improve the design of derivatives with enhanced bioactivity?
Answer:
- Density Functional Theory (DFT): Apply B3LYP/6-311+G(d,p) to model electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity. Validate against experimental thermochemical data (e.g., atomization energies ±2.4 kcal/mol accuracy) .
- Molecular Dynamics (MD): Simulate binding to biological targets (e.g., enzymes) using AMBER or GROMACS. Prioritize derivatives with low binding free energy (< -8 kcal/mol) .
Note: Address discrepancies between computational and experimental data by adjusting exchange-correlation functionals (e.g., hybrid functionals for exact exchange) .
Advanced: How can crystallographic data resolve ambiguities in stereochemistry or substituent orientation?
Answer:
- Data Collection: Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) for twinned crystals. SHELXD solves phase problems via dual-space methods .
- Refinement: Apply anisotropic displacement parameters for heavy atoms (e.g., fluorine). For disordered groups, use PART instructions in SHELXL .
Case Study: A related piperidine-carboxamide (COD 2230670) showed positional disorder in the chlorophenyl group, resolved via split-site refinement .
Advanced: What strategies address low yields or side reactions during N-alkylation?
Answer:
- Optimization:
- Use a 10% molar excess of 2,4-difluorobenzyl bromide to drive the reaction.
- Replace polar aprotic solvents (DMF) with THF to reduce byproduct formation .
- Byproduct Analysis: Identify competing pathways (e.g., ester hydrolysis) via LC-MS. Quench reactive intermediates with acetic acid .
Table 2: Reaction Optimization Parameters
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 60–70°C | Minimizes decomposition |
| Solvent | THF | Reduces polarity-driven side reactions |
| Base | KCO | Avoids Hofmann elimination |
Advanced: How are contradictions between computational predictions and experimental bioactivity data reconciled?
Answer:
- Validation: Cross-check DFT-predicted binding affinities with surface plasmon resonance (SPR) or ITC assays.
- Error Sources: Adjust for solvent effects (e.g., PCM model) and conformational flexibility not captured in static DFT .
Example: A fluorinated analog showed 10-fold lower experimental IC vs. DFT predictions due to unmodeled solvation effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
